N,N'-1,2-phenylenebis(2-iodobenzamide)
Description
N,N'-1,2-Phenylenebis(2-iodobenzamide) (CAS: 64381-85-7) is a bis-amide compound featuring a 1,2-phenylene core linked to two 2-iodobenzamide groups. Its molecular formula is C₁₀H₁₀N₂O₂I₂, with a molecular weight of 444.0066 g/mol . The iodine substituents on the benzamide moieties contribute to its distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, or as a heavy-atom derivative in crystallography.
Properties
IUPAC Name |
2-iodo-N-[2-[(2-iodobenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPAFZNORSWFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]
- Structure : Contains chloromethyl (-CH₂Cl) groups instead of iodine.
- Synthesis : Prepared via nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine, yielding 61% product .
- Key Differences: Reactivity: Chloromethyl groups are more reactive toward nucleophilic substitution than iodobenzamide groups, enabling further functionalization. Applications: Likely used as a precursor for polymers or crosslinking agents.
N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS: 893769-00-1)
- Structure : Features ether-linked acetamide groups (oxyethane bridges).
- Molecular Formula : C₁₄H₂₀N₂O₄ (MW: 280.32 g/mol) .
- Key Differences: Flexibility: Ether linkages enhance conformational flexibility compared to rigid iodobenzamide groups. Polarity: Higher solubility in polar solvents due to ether and acetamide functionalities. Applications: Potential use in drug delivery systems or as a monomer for polyamides.
N,N'-1,2-Phenylenebis[2-(4-methoxyphenoxy)acetamide] (CAS: 511518-73-3)
- Structure: Contains methoxyphenoxy acetamide substituents.
- Molecular Formula : C₂₄H₂₄N₂O₆ (MW: 460.46 g/mol) .
- Key Differences :
- Electron-Donating Effects : Methoxy groups enhance electron density, altering reactivity in electrophilic substitutions.
- Solubility : Improved solubility in organic solvents compared to iodinated derivatives.
Nickel(II) Complexes with Schiff Base Ligands
- Example : N,N′-4,5-Dimethoxy-1,2-phenylenebis(salicylideneiminato)nickel(II) .
- Structure : Schiff base ligand derived from 4,5-dimethoxy-1,2-phenylenediamine and salicylaldehyde.
- Key Differences: Coordination Chemistry: Forms stable metal complexes, unlike the non-coordinating iodobenzamide. Applications: Used in electroactive metallopolymers or catalysis.
Comparative Data Table
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